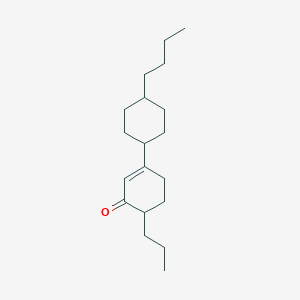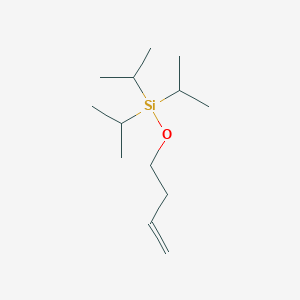
Gln-Tyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gln-Tyr, also known as glutamine-tyrosine, is a dipeptide composed of the amino acids glutamine and tyrosine. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of both glutamine and tyrosine in its structure allows this compound to participate in a variety of biochemical processes, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gln-Tyr typically involves solid-phase peptide synthesis (SPPS) techniques. One common method is the Fmoc (9-fluorenylmethoxycarbonyl) strategy, where the amino acids are sequentially added to a resin-bound peptide chain. The process involves the following steps:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) and then coupled to the amino group of the growing peptide chain.
Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the amino group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between glutamine and tyrosine. This method can offer higher specificity and yield compared to chemical synthesis. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Gln-Tyr can undergo various chemical reactions, including:
Oxidation: The phenol group of tyrosine can be oxidized to form quinones, which can further react to form cross-linked products.
Reduction: Reduction reactions can target the amide bonds in the peptide, leading to the formation of amino alcohols.
Substitution: The hydroxyl group of tyrosine can participate in nucleophilic substitution reactions, forming ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions to oxidize the phenol group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce amide bonds.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and cross-linked products.
Reduction: Amino alcohols.
Substitution: Ether or ester derivatives.
Aplicaciones Científicas De Investigación
Gln-Tyr has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of Gln-Tyr involves its interaction with specific molecular targets and pathways. For example, this compound can inhibit the activity of angiotensin-converting enzyme (ACE) by binding to its active site, thereby reducing the production of angiotensin II and lowering blood pressure. The peptide can also modulate signal transduction pathways by interacting with receptors and enzymes involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Gln-Tyr-His: A tripeptide with additional histidine, which may exhibit different biological activities.
Gln-Phe-Tyr: A tripeptide with phenylalanine, which can influence its chemical properties and interactions.
Tyr-Gln: A dipeptide with the reverse sequence, which may have distinct structural and functional characteristics.
Uniqueness of this compound
This compound is unique due to the specific combination of glutamine and tyrosine, which allows it to participate in a variety of biochemical processes. The presence of the phenol group in tyrosine provides additional reactivity, making this compound a versatile compound for research and industrial applications.
Propiedades
Número CAS |
457662-02-1 |
|---|---|
Fórmula molecular |
C14H19N3O5 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19N3O5/c15-10(5-6-12(16)19)13(20)17-11(14(21)22)7-8-1-3-9(18)4-2-8/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1 |
Clave InChI |
KGNSGRRALVIRGR-QWRGUYRKSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)N)N)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
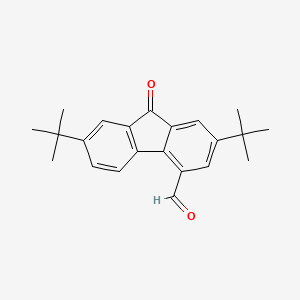
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)

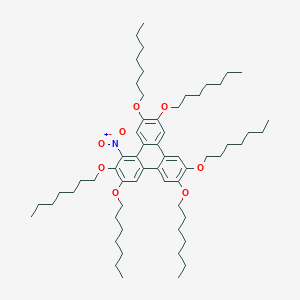
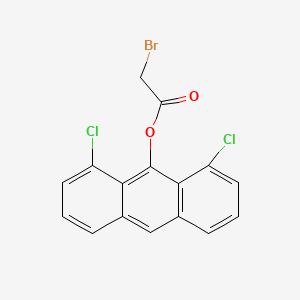
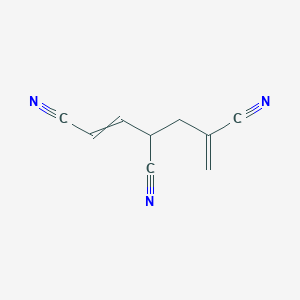
![N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14258666.png)
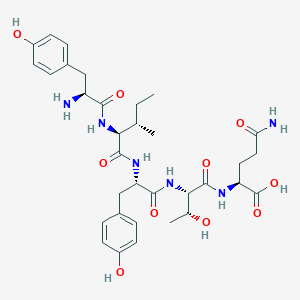
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
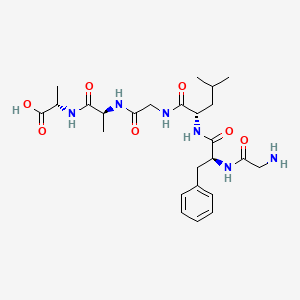
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
